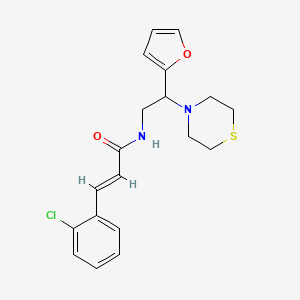(E)-3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide
CAS No.: 2035001-17-1
Cat. No.: VC4640222
Molecular Formula: C19H21ClN2O2S
Molecular Weight: 376.9
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2035001-17-1 |
|---|---|
| Molecular Formula | C19H21ClN2O2S |
| Molecular Weight | 376.9 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C19H21ClN2O2S/c20-16-5-2-1-4-15(16)7-8-19(23)21-14-17(18-6-3-11-24-18)22-9-12-25-13-10-22/h1-8,11,17H,9-10,12-14H2,(H,21,23)/b8-7+ |
| Standard InChI Key | OJBFMGLXGRRFJV-BQYQJAHWSA-N |
| SMILES | C1CSCCN1C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=CC=CO3 |
Introduction
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide is a synthetic organic compound belonging to the class of acrylamides. It features a unique structure that combines a chlorophenyl group, a furan moiety, and a thiomorpholine ethyl side chain, contributing to its potential pharmacological properties. This compound is of interest in medicinal chemistry due to its diverse biological activities and applications in drug design and development.
Potential Applications
This compound has potential applications in various scientific fields due to its unique structure and properties. While specific applications are still under research, acrylamides in general are explored for their biological activities, including potential roles in drug design and development.
| Field | Potential Application |
|---|---|
| Medicinal Chemistry | Drug Design and Development |
| Biological Studies | Investigation of Biological Activities |
Mechanism of Action
The mechanism of action for compounds like (E)-3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide typically involves interactions at the molecular level that can influence biological pathways. Understanding these mechanisms is crucial for predicting biological effects and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume